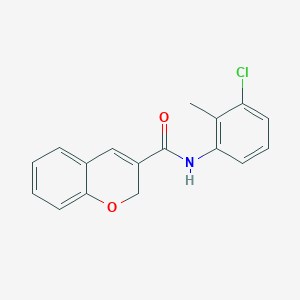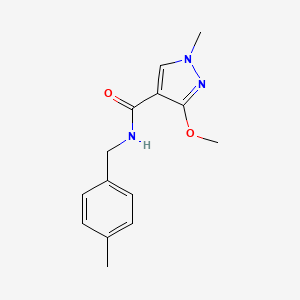
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields such as medicine and agriculture. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved through a multi-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with potential as a PET imaging agent for cancer diagnosis . Similarly, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed potent antimicrobial activities, indicating the importance of the 4-methoxybenzyl group in enhancing biological activity . Additionally, novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives were synthesized, with the substituent at the 3-position of the pyrazole ring being crucial for herbicidal activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The structure of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was also elucidated by X-ray diffraction, and its molecular geometry was further analyzed using computational methods .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by various substituents and functional groups. For instance, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involved a reaction between an amino pyrazole and an aldehyde, leading to the formation of a Schiff base . The one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated the efficiency of solvent-free condensation/reduction reactions in pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The non-linear optical properties of certain pyrazole derivatives have also been investigated, highlighting their potential in material science applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on derivatives of 1H-pyrazole-4-carboxamide, including those with methoxy and methyl substituents, has led to the development of compounds with potential cytotoxic activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the chemical framework's versatility in synthesizing compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
The synthesis of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, including molecules similar to the target compound, has been explored for their herbicidal activities. These compounds demonstrated significant herbicidal activity against various weeds and showed promise as selective herbicides for rice cultivation. The structure-activity relationship analysis indicated that the presence of a benzyloxy group, particularly when substituted with electron-withdrawing groups like trifluoromethyl, significantly enhanced the compound's activity (Ohno et al., 2004).
Antimicrobial and Antifungal Properties
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have found that some derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as against various mycotoxic strains of fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Raju et al., 2010).
Insecticidal Activity
The stereochemical configuration of carbamoylated and acylated pyrazolines, including derivatives similar to the target compound, has been linked to their insecticidal activity. Research has demonstrated that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a crucial role in the compound's efficacy against pests like the American cockroach and the house fly. These findings offer insights into designing more effective insecticides (Hasan et al., 1996).
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)8-15-13(18)12-9-17(2)16-14(12)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRMMXPPSJRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)
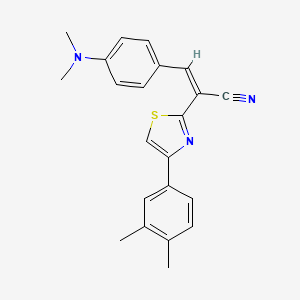
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
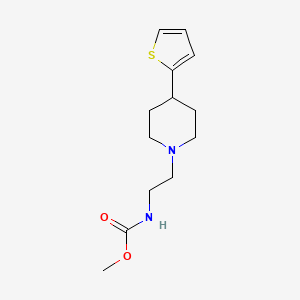

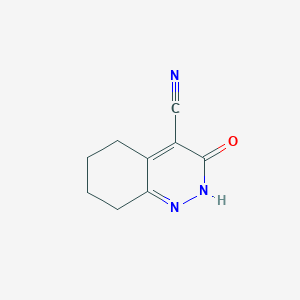
![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
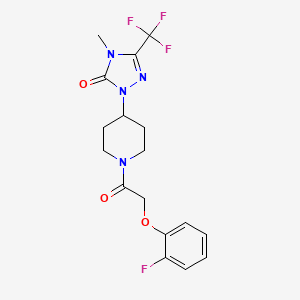
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

